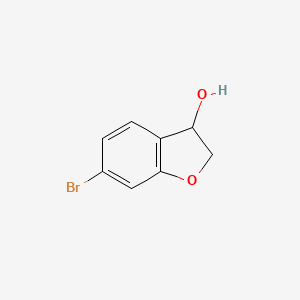

6-Bromo-2,3-dihydrobenzofuran-3-OL

Vue d'ensemble

Description

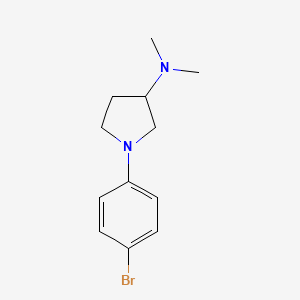

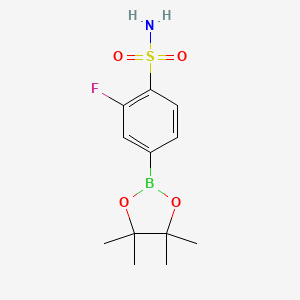

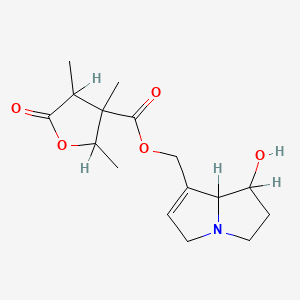

6-Bromo-2,3-dihydrobenzofuran-3-OL is a chemical compound with the CAS Number: 189035-22-1. It has a molecular weight of 199.05 and its IUPAC name is 6-bromo-2,3-dihydro-1-benzofuran . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The linear formula of 6-Bromo-2,3-dihydrobenzofuran-3-OL is C8H7BrO . The InChI code is 1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 .Physical And Chemical Properties Analysis

6-Bromo-2,3-dihydrobenzofuran-3-OL is a solid at room temperature .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities. For example, some substituted benzofurans have demonstrated dramatic anticancer activities. They have significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Properties

Benzofuran derivatives have been found to have antibacterial properties. This makes them suitable for the development of new therapeutic agents, especially in the face of increasing antibiotic resistance .

Anti-Oxidative Effects

Benzofuran compounds also exhibit anti-oxidative activities. This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Applications

Benzofuran derivatives have shown anti-viral activities. For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Treatment of Skin Diseases

Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .

Development of Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Optimization of Drug Properties

The structure of benzofuran derivatives can be optimized to improve drug properties. For example, the insertion of a quaternary center into the 2,3-dihydrobenzofuran core blocked a key site of metabolism and improved the solubility .

Wide Range of Clinical Uses

The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds. This makes benzofuran and its derivatives a focus of attention for their potential applications as drugs .

Safety and Hazards

Orientations Futures

Benzofuran and its derivatives, including 6-Bromo-2,3-dihydrobenzofuran-3-OL, have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that there is potential for future research and development in this area.

Mécanisme D'action

Target of Action

The primary target of 6-Bromo-2,3-dihydrobenzofuran-3-OL is the Bromo and Extra Terminal domain (BET) family, which consists of 4 proteins (BRD2, BRD3, BRD4, and BRDT), each containing two bromodomains . These bromodomains are the first bromodomain (BD1) and the second bromodomain (BD2) respectively .

Mode of Action

6-Bromo-2,3-dihydrobenzofuran-3-OL interacts with its targets by conformational restriction of the phenyl group, providing an entropically more favorable interaction with BD2 . This interaction is due to the loss of potential free energy states of this group in solution, leading to an improvement in both potency and selectivity . The edge-to-face interaction of the phenyl group with both the WPF shelf and the BD2 specific His433 (BRD2 BD2 numbering), together with a bidentate interaction with Asn429, is believed to drive the high BD2 potency observed .

Biochemical Pathways

Benzofuran derivatives, which include 6-bromo-2,3-dihydrobenzofuran-3-ol, have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Pharmacokinetics

The pharmacokinetics of 6-Bromo-2,3-dihydrobenzofuran-3-OL involve the insertion of a quaternary center into the 2,3-dihydrobenzofuran core, which blocks a key site of metabolism and improves solubility . This modification led to the development of a potent, 1000-fold selective, highly soluble compound with good in vivo rat and dog pharmacokinetics .

Result of Action

It is known that the compound has a high potency against brd4 bd2 and weak potency against brd4 bd1 .

Action Environment

It is known that the compound’s action is influenced by its solubility, which is improved by the insertion of a quaternary center into the 2,3-dihydrobenzofuran core .

Propriétés

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7,10H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWRKNZWBKCAPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738212 | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1392072-52-4 | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)

![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)

![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)